molecular formula C13H15N3O2S B4096607 methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B4096607
M. Wt: 277.34 g/mol
InChI Key: MURMXWVSOVLTRN-UHFFFAOYSA-N
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Description

Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing. This particular compound is notable for its unique structure, which includes a thiadiazole ring, a phenylpropyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of an appropriate amine with a carbamoylating agent. One common method is the reaction of aniline with dimethyl carbonate (DMC) in the presence of a suitable catalyst. This reaction proceeds under mild conditions and is environmentally friendly, avoiding the use of toxic reagents like phosgene .

Industrial Production Methods

In industrial settings, the production of carbamates often involves continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe-Cr) are used to promote the reaction, achieving high selectivity and conversion rates . The process is designed to minimize waste and energy consumption, aligning with sustainable chemical practices.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring and carbamate moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications and mechanisms of action .

Properties

IUPAC Name

methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-10(9-7-5-4-6-8-9)11-15-16-12(19-11)14-13(17)18-2/h4-8,10H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURMXWVSOVLTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate

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